molecular formula C9H18ClNO3 B2795930 methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride CAS No. 2361644-20-2

methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride

Cat. No.: B2795930
CAS No.: 2361644-20-2
M. Wt: 223.7
InChI Key: CXQAPDALAXERAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a hydrochloride salt form of the ester derivative of 2-amino-2-(1-methoxycyclopentyl)acetic acid. This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a methoxy group and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride typically involves the esterification of 2-amino-2-(1-methoxycyclopentyl)acetic acid with methanol in the presence of a suitable acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and ester groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(1-hydroxycyclopentyl)acetate;hydrochloride
  • Methyl 2-amino-2-(1-chlorocyclopentyl)acetate;hydrochloride
  • Methyl 2-amino-2-(1-fluorocyclopentyl)acetate;hydrochloride

Uniqueness

methyl2-amino-2-(1-methoxycyclopentyl)acetatehydrochloride is unique due to the presence of the methoxy group on the cyclopentyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

methyl 2-amino-2-(1-methoxycyclopentyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-8(11)7(10)9(13-2)5-3-4-6-9;/h7H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQAPDALAXERAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1(CCCC1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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